6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine
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Overview
Description
6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of 6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine, which includes a fused triazole and triazine ring system, contributes to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine typically involves the construction of the triazole and triazine rings through various synthetic approaches. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-amino-1,2,4-triazole with formic acid and acetic anhydride can lead to the formation of the triazine ring, followed by methylation to introduce the methyl group at the 6-position .
Industrial Production Methods
Industrial production of 6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced triazolotriazine derivatives .
Scientific Research Applications
6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine
Uniqueness
6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other triazolotriazine derivatives .
Properties
CAS No. |
61139-78-4 |
---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-2-10-3-6-8-5(10)9-7-4/h2-3H,1H3 |
InChI Key |
ZRQKOIKCFZUBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=NN=C2N=N1 |
Origin of Product |
United States |
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